Terephthalic Acid

Description

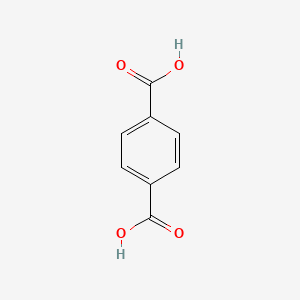

This compound is a benzenedicarboxylic acid carrying carboxy groups at positions 1 and 4. One of three possible isomers of benzenedicarboxylic acid, the others being phthalic and isophthalic acids. It is a conjugate acid of a terephthalate(1-).

This compound has been reported in Cassia roxburghii, Arabidopsis thaliana, and other organisms with data available.

RN given refers to 1,4-benzenedicarboxylic acid

Structure

3D Structure

Properties

IUPAC Name |

terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEYFWRCBNTPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4, Array | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26876-05-1 | |

| Record name | Polyterephthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26876-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6026080 | |

| Record name | Terephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Terephthalic acid is a white powder. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, White solid; [Hawley] Odorless or a slight acetic acid odor; [CHEMINFO] Off-white powder; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER., White powder | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Benzenedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terephthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Terephthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TEREPHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/3 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

greater than 572 °F at 760 mmHg (sublimes without melting) (NTP, 1992), >572 °F (sublimes) | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/3 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

260 °C, 500 °F (260 °C) (Open cup) | |

| Record name | Terephthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), Insoluble in chloroform, ether, acetic acid; slightly soluble in alcohol; soluble in alkalies, Solubilities at 25 °C (g/100 g solvent): water = 0.0017, glacial acetic acid = 0.013, methanol = 0.1, dimethylformamide = 6.7, dimethyl sulfoxide = 19.0, In water, 15 mg/L at 20 °C, 0.015 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.28 | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terephthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.51 (NTP, 1992) - Denser than water; will sink, Specific gravity = 1.522 at 25 °C, Relative density (water = 1): 1.51, 1.51 | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TEREPHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/3 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.0000092 [mmHg], Vapor pressure: 1.3 kPa at 303 °C; 13.3 kPa at 353 °C; 26.7 kPa at 370 °C; 53.3 kPa at 387 °C; 101.3 kPa at 404 °C, Vapor pressure = 0.097 kPa at 250 °C, 6X10-11 mm Hg at 25 °C /Antoine extrapolation from higher temperatures/, Vapor pressure, Pa at 20 °C: | |

| Record name | Terephthalic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

TECHNICAL GRADE: MAXIMUM MOISTURE CONTENT 0.5 WT%; POLYMER GRADE SPECIFICATIONS: ASH, 15 PPM (MAX); TOTAL SIGNIFICANT METALS (MOLYBDINUM, CHROMIUM, NICKEL, COBALT, IRON, TIN, MAGNESIUM) 10 PPM (MAX); 4-FORMYLBENZOIC ACID, 25 PPM (MAX); MOISTURE, 0.5% (MAX) | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles, White crystals or powder | |

CAS No. |

100-21-0, 211863-90-0 | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Terephthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEREPHTHALIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | terephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEREPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S7NKZ40BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terephthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TEREPHTHALIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0330 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TEREPHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/3 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Sublimes (NTP, 1992), 427 °C (sealed tube), > 300 °C, sublimes | |

| Record name | TEREPHTHALIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terephthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TEREPHTHALIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/3 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Synthesis of Terephthalic Acid from p-Xylene: A Technical Guide for Undergraduate Research

Abstract

Terephthalic acid (TPA) is a cornerstone of the polymer industry, serving as a primary monomer for the production of polyethylene (B3416737) terephthalate (B1205515) (PET). The industrial synthesis of TPA is predominantly achieved through the catalytic oxidation of p-xylene (B151628), a process that offers a rich field of study for undergraduate researchers in chemistry and chemical engineering. This technical guide provides a comprehensive overview of the core principles and methodologies for the synthesis of TPA from p-xylene, with a focus on the widely adopted Amoco process. It includes detailed experimental protocols, a summary of key reaction parameters, and visual representations of the reaction pathway and experimental workflow to facilitate a deeper understanding of this pivotal industrial process.

Introduction

The synthesis of this compound from p-xylene is a classic example of a liquid-phase aerobic oxidation reaction.[1][2] The overall transformation involves the oxidation of the two methyl groups of p-xylene to carboxylic acid functionalities. While conceptually straightforward, the reaction presents several challenges, including the deactivation of the aromatic ring by the first carboxyl group, making the oxidation of the second methyl group more difficult.[1] The industrial solution to this challenge was the development of the Mid-Century or Amoco process, which utilizes a multi-component catalyst system in an acetic acid solvent under elevated temperature and pressure.[1][2] This process achieves high conversion of p-xylene and high selectivity for this compound.[3][4]

This guide will delve into the specifics of the Amoco process, providing undergraduate researchers with the foundational knowledge to explore this reaction in a laboratory setting. We will cover the reaction mechanism, detailed experimental procedures for both the synthesis of crude this compound (CTA) and its subsequent purification to polymer-grade purified this compound (PTA), and a summary of the critical process variables.

Reaction Mechanism and Signaling Pathway

The oxidation of p-xylene to this compound proceeds through a free-radical chain mechanism.[5] The catalyst system, typically a combination of cobalt (II) acetate (B1210297) and manganese (II) acetate with a bromide source (e.g., hydrobromic acid or sodium bromide), plays a crucial role in initiating and propagating the radical chain.[1][4] The reaction progresses through several key intermediates, including p-tolualdehyde, p-toluic acid, and 4-carboxybenzaldehyde (4-CBA).[3][6]

Caption: Reaction pathway for the oxidation of p-xylene to this compound.

Experimental Protocols

Synthesis of Crude this compound (CTA) via the Amoco Process

This protocol outlines a laboratory-scale synthesis of crude this compound based on the principles of the Amoco process. Caution: This experiment involves high pressure, high temperature, and corrosive chemicals. It must be conducted in a properly functioning fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. A high-pressure reactor (autoclave) is required.

Materials:

-

p-Xylene

-

Glacial Acetic Acid

-

Cobalt (II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

-

Manganese (II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

Sodium Bromide (NaBr) or Hydrobromic Acid (HBr)

-

High-pressure reactor (autoclave) with stirrer, gas inlet, pressure gauge, and temperature control

-

Compressed air or oxygen source

Procedure:

-

Reactor Charging: In a glass liner for the autoclave, dissolve cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, and sodium bromide in glacial acetic acid. The exact concentrations can be varied to study their effect on the reaction (see Table 1 for typical ranges).

-

Add p-xylene to the catalyst solution. The molar ratio of reactants and catalysts is a critical parameter.

-

Place the sealed glass liner into the high-pressure autoclave.

-

Reaction Setup: Seal the autoclave according to the manufacturer's instructions.

-

Purge the reactor with nitrogen gas to remove air, then pressurize with compressed air or oxygen to the desired initial pressure.[1]

-

Reaction: Begin stirring and heat the reactor to the target temperature (typically between 175-225 °C).[1][2] The pressure will increase as the temperature rises. Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 8-24 hours).[3][4]

-

Cooling and Depressurization: After the reaction time has elapsed, turn off the heating and allow the reactor to cool to room temperature. Once cooled, slowly and carefully vent the excess pressure in a fume hood.

-

Product Isolation: Open the autoclave and remove the glass liner. The crude this compound will have precipitated as a white solid.

-

Filter the reaction mixture to collect the solid CTA.

-

Wash the collected solid with fresh acetic acid to remove soluble impurities, followed by a wash with water.

-

Dry the crude this compound in a vacuum oven.

Purification of Crude this compound (CTA) to Purified this compound (PTA)

The primary impurity in CTA is 4-carboxybenzaldehyde (4-CBA), which acts as a chain terminator in the polymerization process to make PET.[3] The purification process typically involves hydrogenation to reduce 4-CBA to the more soluble p-toluic acid.

Materials:

-

Crude this compound (CTA)

-

Deionized water

-

Palladium on carbon catalyst (Pd/C, typically 5 wt%)

-

Hydrogen gas source

-

High-pressure reactor (autoclave) with stirrer, gas inlet, and temperature control

Procedure:

-

Slurry Preparation: In the glass liner of the autoclave, create a slurry of the crude this compound in deionized water.

-

Add the palladium on carbon catalyst to the slurry.

-

Hydrogenation: Place the liner in the autoclave, seal it, and purge with nitrogen.

-

Pressurize the reactor with hydrogen gas.

-

Heat the reactor to a temperature of approximately 221-316 °C while stirring.[7]

-

Maintain the reaction under hydrogen pressure for a set duration to allow for the reduction of 4-CBA.

-

Crystallization and Isolation: After the reaction, cool the reactor to room temperature. The purified this compound will crystallize out of the solution as it cools.

-

Vent the excess hydrogen pressure carefully.

-

Filter the hot solution to remove the catalyst (caution: Pd/C can be pyrophoric when dry).

-

Allow the filtrate to cool, promoting the crystallization of PTA.

-

Collect the purified this compound crystals by filtration.

-

Wash the crystals with deionized water and dry them in a vacuum oven.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and purification of this compound based on literature values. These parameters can serve as a starting point for undergraduate research projects, allowing for systematic investigation of their influence on yield and purity.

Table 1: Typical Reaction Conditions for p-Xylene Oxidation (Amoco Process)

| Parameter | Value Range | Reference(s) |

| Temperature | 175 - 225 °C | [1][2] |

| Pressure | 15 - 30 bar | [1][2] |

| Solvent | Acetic Acid | [1][2] |

| Catalyst | Co(OAc)₂, Mn(OAc)₂, Bromide Source | [1][4] |

| p-Xylene Conversion | > 98% | [3][8] |

| TPA Selectivity | ~ 95% | [3][4] |

| Reaction Time | 8 - 24 hours | [3][4] |

Table 2: Purification of Crude this compound via Hydrogenation

| Parameter | Value | Reference(s) |

| Temperature | 221 - 316 °C | [7] |

| Catalyst | Palladium on Carbon (Pd/C) | [3][9] |

| Solvent | Water | |

| Impurity Removed | 4-Carboxybenzaldehyde (4-CBA) | [3] |

| Target 4-CBA in PTA | < 25 ppm | [3] |

Experimental Workflow Visualization

The overall process for obtaining purified this compound from p-xylene can be visualized as a two-stage workflow: synthesis of the crude product followed by its purification.

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from p-xylene is a robust and well-characterized process that offers numerous avenues for undergraduate research. By understanding the core principles of the Amoco process and the subsequent purification steps, students can investigate the effects of various reaction parameters on yield and purity, explore alternative catalyst systems, or develop greener synthesis routes. This guide provides the necessary technical foundation for such research endeavors, encouraging a hands-on approach to learning about one of the most important processes in the chemical industry.

References

- 1. p-Xylene Oxidation to this compound: New Trends [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. p-Xylene Oxidation to this compound: New Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The AMOCO Commercial Process - 858 Words | 123 Help Me [123helpme.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. US5095145A - Preparation of purified this compound from waste polyethylene terephthalate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. LCA Collaboration Server [lcacommons.gov]

A Comprehensive Technical Guide to the History and Discovery of Terephthalic Acid in Polymer Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

The advent of synthetic polymers in the 20th century revolutionized numerous industries, from textiles to packaging. At the heart of one of the most ubiquitous polymers, polyethylene (B3416737) terephthalate (B1205515) (PET), lies terephthalic acid (TPA), an aromatic dicarboxylic acid. This technical guide provides an in-depth exploration of the history and discovery of this compound and its pivotal role in the development of polyester (B1180765) chemistry. The narrative follows the key scientific breakthroughs, from the initial isolation of TPA to the commercialization of PET, and presents detailed experimental methodologies for its synthesis and polymerization.

A Historical Timeline of Discovery

The journey from the initial isolation of this compound to the widespread use of PET spans over a century of chemical innovation.

Caption: A timeline of key milestones in the history of this compound and PET.

The Discovery and Early Synthesis of this compound

Initial Isolation

This compound was first isolated in 1846 by the French chemist Amédée Cailliot.[1] His work, however, did not immediately lead to commercial applications, and TPA remained a laboratory curiosity for nearly a century.

Early Industrial Synthesis Methods

The industrial importance of this compound emerged after World War II with the burgeoning polymer industry.[1] Early production methods were often harsh and produced impure products.

One of the first commercially viable routes involved the oxidation of p-xylene (B151628) with dilute nitric acid at elevated temperatures and pressures.[1][2] This process, however, was hazardous and resulted in TPA contaminated with colored impurities.[2]

Another early method, the Dynamit-Nobel process, utilized a multi-step, solvent-free air oxidation of p-xylene with a cobalt catalyst. This process first oxidized p-xylene to p-toluic acid, which was then esterified with methanol. The resulting methyl p-toluate (B1214165) was further oxidized to monomethyl terephthalate and subsequently esterified to dimethyl terephthalate (DMT).[2] For many years, PET was produced from DMT due to the difficulties in purifying crude this compound.[2]

The Amoco Process for Purified this compound (PTA)

A significant breakthrough in TPA production was the development of the Amoco process in the 1950s. This process allows for the direct, liquid-phase catalytic oxidation of p-xylene to high-purity this compound.

Caption: Simplified workflow of the Amoco process for PTA production.

Experimental Protocol: Amoco Process for PTA Synthesis

The following provides a detailed methodology for the Amoco process:

-

Reaction Mixture Preparation: A feed stream is prepared by mixing p-xylene with acetic acid, which acts as a solvent. A catalyst system, typically composed of cobalt and manganese salts (e.g., acetates) and a bromide source (e.g., hydrobromic acid), is added to the mixture.[2]

-

Oxidation: The liquid feed is continuously pumped into a high-pressure reactor. Compressed air is sparged into the reactor to provide oxygen for the oxidation reaction. The reaction is highly exothermic and is maintained at a temperature of 175-225°C and a pressure of 15-30 bar.[2]

-

Crystallization and Separation: The reactor effluent, a slurry of crude this compound (CTA) in acetic acid, is passed through a series of crystallizers where the pressure is reduced, causing the acetic acid to flash off and the CTA to crystallize. The slurry is then filtered to separate the solid CTA from the acetic acid solvent, which is recycled back to the reactor.

-

Purification: The CTA is purified in a separate step. It is dissolved in hot water under pressure and then subjected to hydrogenation over a palladium catalyst. This step converts the primary impurity, 4-carboxybenzaldehyde (4-CBA), to the more soluble p-toluic acid.[2]

-

Final Product: The purified this compound (PTA) is then recrystallized from the aqueous solution, filtered, and dried to yield a high-purity white powder.

The Discovery of Polyethylene Terephthalate (PET)

The groundwork for the discovery of PET was laid in the 1930s by Wallace Carothers at DuPont, whose fundamental research on polymers, particularly polyesters, was highly influential.[3] However, it was John Rex Whinfield and James Tennant Dickson, working at the Calico Printers' Association in the UK, who synthesized the first commercially viable aromatic polyester, polyethylene terephthalate, in 1941.[3] They were specifically seeking a polyester with a higher melting point and better fiber-forming properties than those previously synthesized by Carothers. Their breakthrough was the use of this compound, which provided the necessary rigidity to the polymer chain.

Caption: The two-stage process for the synthesis of polyethylene terephthalate (PET).

Experimental Protocol: Laboratory Synthesis of PET via Direct Esterification

The following protocol details a laboratory-scale synthesis of PET from this compound and ethylene glycol.

-

Esterification:

-

In a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation condenser, charge this compound and ethylene glycol in a molar ratio of approximately 1:1.2.[4]

-

Heat the mixture to around 240-260°C under a nitrogen atmosphere.[4][5] Water is evolved as a byproduct of the esterification reaction and is removed by distillation.

-

This stage results in the formation of a low molecular weight prepolymer, primarily bis(2-hydroxyethyl) terephthalate (BHET).[6]

-

-

Polycondensation:

-

Introduce a polycondensation catalyst, such as antimony trioxide (0.05 wt%), into the reaction mixture.[4][5]

-

Increase the temperature to 270-280°C and gradually apply a high vacuum (below 1 mm Hg).[4]

-

The high temperature and vacuum facilitate the removal of excess ethylene glycol, driving the polymerization reaction forward and increasing the molecular weight of the polymer.

-

Continue the reaction for 2-3 hours, during which the viscosity of the molten polymer will noticeably increase.[4]

-

The reaction is terminated when the desired molecular weight is achieved, which can be monitored by the torque on the stirrer.

-

-

Isolation and Characterization:

-

The molten PET is then extruded from the reactor, cooled, and pelletized.

-

The resulting polymer can be characterized by techniques such as differential scanning calorimetry (DSC) to determine its melting point and glass transition temperature, and viscometry to determine its intrinsic viscosity, which is related to its molecular weight.

-

Quantitative Data

Summarized below are key quantitative properties of early this compound and polyethylene terephthalate (Terylene).

| Property | This compound (Early Production) | Polyethylene Terephthalate (Terylene - Early Fiber) |

| Purity | Variable, often requiring conversion to DMT for purification | N/A |

| Melting Point | Sublimes above 300°C | 250-260°C |

| Density | ~1.5 g/cm³ | 1.38 g/cm³ |

| Solubility | Poorly soluble in water and most organic solvents | Insoluble in most common solvents |

| Tenacity | N/A | 2.8-5.2 g/denier |

| Elongation at Break | N/A | 19-30% |

| Moisture Regain | N/A | 0.4% |

Conclusion

The discovery of this compound and its subsequent polymerization to polyethylene terephthalate stands as a landmark achievement in polymer chemistry. From its obscure origins in the 19th century to its central role in the modern materials landscape, the story of TPA is one of persistent scientific inquiry and industrial innovation. The development of efficient synthesis routes, most notably the Amoco process, transformed TPA from a laboratory chemical into a global commodity, paving the way for the widespread adoption of PET in a vast array of applications. The foundational work of pioneers like Cailliot, Carothers, Whinfield, and Dickson continues to underpin the ongoing development of new and improved polyester materials. This guide has provided a comprehensive overview of this rich history, coupled with detailed experimental protocols to aid researchers in understanding and building upon this important scientific legacy.

References

- 1. p-Xylene Oxidation to this compound: New Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LCA Collaboration Server [lcacommons.gov]

- 3. Synthesis and Structural Characterization of Sequential Structure and Crystallization Properties for Hydrophilic Modified Polyester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. cameo.mfa.org [cameo.mfa.org]

A Comprehensive Technical Guide to the Fundamental Properties of Terephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core chemical and physical properties of terephthalic acid (TPA), a compound of significant industrial and research interest. This document details its structural and physicochemical characteristics, spectroscopic profile, and established experimental protocols for their determination.

Chemical and Physical Properties

This compound, systematically named benzene-1,4-dicarboxylic acid, is an aromatic dicarboxylic acid with the chemical formula C₈H₆O₄. It is a white, crystalline solid that is a key precursor in the production of polyesters, most notably polyethylene (B3416737) terephthalate (B1205515) (PET).[1][2][3]

Tabulated Physical and Chemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₆O₄ |

| Molar Mass | 166.13 g/mol |

| Appearance | White crystalline powder or needles |

| Density | 1.522 g/cm³ |

| Melting Point | Sublimes at ~300-402°C; melts at 427°C in a sealed tube. |

| Boiling Point | Decomposes upon heating |

| pKa₁ (at 25°C) | 3.51 - 3.54 |

| pKa₂ (at 25°C) | 4.34 - 4.46 |

Table 1: General Physicochemical Properties of this compound

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis and purification processes. It is sparingly soluble in water and many common organic solvents at room temperature, but its solubility increases with temperature and in alkaline conditions.[4][5]

| Solvent | Solubility ( g/100 g solvent) at 25°C |

| Water | 0.0017 |

| Methanol (B129727) | 0.1 |

| Ethanol (B145695) | Slightly soluble |

| Glacial Acetic Acid | 0.013 |

| Dimethyl Sulfoxide (DMSO) | 19.0 - 20.0 |

| N,N-Dimethylformamide (DMF) | 6.7 |

| Chloroform | Insoluble |

| Ether | Insoluble |

Table 2: Solubility of this compound in Various Solvents

Spectroscopic Data

The spectroscopic profile of this compound is essential for its identification and characterization.

| Spectroscopic Technique | Key Features |

| FT-IR (KBr Pellet) | Broad O-H stretch (carboxylic acid) ~2500-3300 cm⁻¹, C=O stretch ~1680-1700 cm⁻¹, C=C aromatic stretch ~1600 cm⁻¹, C-O stretch and O-H bend ~1300-1450 cm⁻¹. |

| ¹H NMR (DMSO-d₆) | Aromatic protons (s, 4H) at ~8.0 ppm; Carboxylic acid protons (broad s, 2H) at ~13.2 ppm. |

| ¹³C NMR (DMSO-d₆) | Carboxylic carbon at ~167 ppm; Quaternary aromatic carbon at ~134 ppm; Protonated aromatic carbon at ~129 ppm. |

| UV-Vis (in Ethanol) | Absorption maxima (λmax) at approximately 190 nm, 241 nm, and 285 nm.[5][6] |

Table 3: Key Spectroscopic Data for this compound

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Melting Point

Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.[7][8]

Procedure:

-

A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[7]

-

The capillary tube is placed in the heating block of the melting point apparatus.[7]

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected sublimation point (~300°C).[7]

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[7]

-

The temperature at which the solid begins to sublime and the temperature at which it completely disappears are recorded as the sublimation range. For a melting point determination in a sealed tube, the temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded.[7][8]

Determination of Solubility

Apparatus: High-temperature dissolving tank, high-performance liquid chromatography (HPLC) system, analytical balance.[9]

Procedure (High-Temperature Static Method):

-

A known excess of this compound is added to a known mass of the solvent (e.g., aqueous acetic acid) in a high-temperature, high-pressure dissolving tank.[9]

-

The mixture is heated to the desired temperature and stirred for a sufficient time to ensure equilibrium is reached.

-

A sample of the saturated solution is withdrawn using a heated sampler to prevent precipitation.

-

The sample is cooled and diluted with a suitable solvent.

-

The concentration of this compound in the diluted sample is determined by HPLC with a suitable stationary phase (e.g., C18 column) and mobile phase, using a UV detector for quantification against a standard calibration curve.[9][10]

Determination of pKa by Potentiometric Titration

Apparatus: Calibrated pH meter with a combination electrode, magnetic stirrer, burette, standard solutions of NaOH and HCl.[11][12][13]

Procedure:

-

A known mass of this compound is dissolved in a suitable solvent, which may be a mixture of water and an organic co-solvent like methanol due to its low aqueous solubility.[13]

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).[11][12]

-

The pH of the solution is recorded after each incremental addition of the titrant, allowing the system to equilibrate.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The two equivalence points, corresponding to the neutralization of the two carboxylic acid groups, are identified from the points of inflection on the curve.

-

The pKa values are determined from the pH at the half-equivalence points.[13]

Spectroscopic Analysis

Apparatus: FT-IR spectrometer.

Procedure (KBr Pellet Method):

-

Approximately 1-2 mg of dry this compound is ground with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[14]

-

The powder is placed in a pellet press and compressed under high pressure to form a transparent or translucent pellet.

-

The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

-

A background spectrum of air is collected, followed by the spectrum of the sample.

Apparatus: NMR spectrometer.

Procedure (¹H and ¹³C NMR):

-

Approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆, in a small vial.[15][16][17]

-

The solution is transferred to an NMR tube using a Pasteur pipette, often with a small cotton or glass wool plug to filter out any suspended particles.[15][16]

-

The NMR tube is placed in the spectrometer, and the spectra are acquired using appropriate parameters.

Apparatus: UV-Vis spectrophotometer, quartz cuvettes.

Procedure:

-

A stock solution of this compound is prepared by dissolving a known mass of the compound in a suitable UV-transparent solvent (e.g., ethanol or an acidic aqueous solution).[5][6]

-

A series of dilutions are made to obtain solutions of appropriate concentrations.

-

The spectrophotometer is blanked using the pure solvent in a quartz cuvette.

-

The absorbance of each solution is measured across the UV-Vis range (typically 200-400 nm) to determine the absorption maxima (λmax).[5][6]

Synthesis and Reactivity

Industrial Synthesis: The Amoco Process

The primary industrial route for this compound production is the Amoco process, which involves the catalytic oxidation of p-xylene.[18][19][20][21]

Laboratory Synthesis

A common laboratory-scale synthesis involves the oxidation of a p-disubstituted benzene (B151609) derivative, such as p-methylacetophenone, with a strong oxidizing agent like potassium permanganate.[4]

Ionization States

As a dicarboxylic acid, this compound can exist in different ionization states depending on the pH of the solution.

References

- 1. pennwest.edu [pennwest.edu]

- 2. US7196215B2 - Process for the production of purified this compound - Google Patents [patents.google.com]

- 3. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290) [np-mrd.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

- 10. helixchrom.com [helixchrom.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. researchgate.net [researchgate.net]

- 15. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 16. research.reading.ac.uk [research.reading.ac.uk]

- 17. cif.iastate.edu [cif.iastate.edu]

- 18. LCA Collaboration Server [lcacommons.gov]

- 19. researchgate.net [researchgate.net]

- 20. scribd.com [scribd.com]

- 21. mdpi.com [mdpi.com]

terephthalic acid solubility in common organic solvents for experimental design

An In-depth Technical Guide to the Solubility of Terephthalic Acid in Common Organic Solvents for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (TPA) in various common organic solvents. The data presented is crucial for the design of experiments in fields ranging from polymer chemistry to pharmaceutical sciences, where TPA is a key building block and its solubility characteristics govern reaction kinetics, purification processes, and formulation development.

Core Concept: Understanding this compound Solubility

This compound is a dicarboxylic acid with a rigid, symmetrical structure, leading to strong intermolecular hydrogen bonding and π-stacking interactions in its solid state. These forces result in a high melting point and generally low solubility in many common solvents.[1] Overcoming these intermolecular forces is key to dissolving TPA, which often requires the use of polar, hydrogen-bond-accepting solvents and, in many cases, elevated temperatures.[2][3] The solubility of TPA is a critical parameter for its use in the synthesis of polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET), and in the development of metal-organic frameworks (MOFs) and active pharmaceutical ingredients (APIs).

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and the temperature. The following table summarizes the quantitative solubility data for TPA in several common organic solvents and water at various temperatures. The data is presented in grams of this compound per 100 grams of solvent.

| Solvent | Temperature (°C) | Solubility (g TPA / 100 g Solvent) |

| Water | 25 | 0.0017 |

| 150 | 0.24 | |

| 200 | 1.7 | |

| Methanol | 25 | 0.1 |

| 150 | 3.1 | |

| N,N-Dimethylformamide (DMF) | 25 | 6.7 - 7.4 |

| Dimethyl Sulfoxide (DMSO) | 25 | 20.0[4] |

| 100 | 29.4[5] | |

| Acetic Acid | 25 | 0.035 |

| 120 | 0.3[6] |

It is evident that polar aprotic solvents like DMSO and DMF are significantly better solvents for TPA at room temperature compared to water, methanol, and acetic acid.[4] The solubility of TPA generally increases with temperature across all solvents.[5][4]

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is essential for reproducible experimental design. The following protocols outline the widely accepted shake-flask method, a reliable technique for measuring the equilibrium solubility of a solid in a liquid.[7][8]

General Shake-Flask Method

This method is based on achieving a saturated solution by agitating an excess of the solid solute with the solvent at a constant temperature until equilibrium is reached.[8]

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.[7]

-

Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[8] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pre-heated (to the experimental temperature) syringe. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.[9] This step must be performed quickly to prevent precipitation of the solute upon cooling.

-

Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method. Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.[10][11]

-

Calculation: Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 g of solvent or mol/L.

Specific Protocol for TPA Solubility in an Organic Solvent

This protocol provides a more detailed example for determining the solubility of TPA in a solvent like N,N-dimethylformamide (DMF).

Procedure:

-

Weigh approximately 1 g of pure this compound and 10 g of DMF into a 20 mL glass vial.

-

Seal the vial and place it in an orbital shaker incubator set at 25 °C and 200 rpm.

-

After 48 hours, visually confirm the presence of undissolved TPA.

-

Stop the agitation and allow the vial to stand undisturbed in the incubator for at least 2 hours to allow the solid to settle.

-

Carefully draw 1 mL of the clear supernatant into a pre-warmed 5 mL syringe fitted with a 0.22 µm PTFE filter.

-

Immediately dispense the filtered solution into a pre-weighed 100 mL volumetric flask and record the exact weight of the solution added.

-

Dilute the solution to the mark with the mobile phase to be used for HPLC analysis.

-

Determine the concentration of TPA in the diluted sample by HPLC using a calibrated standard curve.

-

Calculate the original concentration in the saturated solution and express the solubility in g of TPA per 100 g of DMF.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental design and the key steps in the shake-flask solubility determination method.

Caption: Workflow for Experimental Design of TPA Solubility Studies.

Caption: Detailed Steps of the Shake-Flask Method for Solubility.

References

- 1. Terephthalic_acid [chemeurope.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Studies on the Solubility of this compound in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solubility determination and correlation of this compound-Academax [academax.com]

- 11. solubility experimental methods.pptx [slideshare.net]

literature review on the applications of terephthalic acid in material science

An In-depth Technical Guide to the Applications of Terephthalic Acid in Material Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TPA), a dicarboxylic acid with the formula C₆H₄(CO₂H)₂, is a cornerstone of modern material science.[1] This white, crystalline solid serves as a fundamental building block for a vast array of materials, primarily due to the rigid, linear structure imparted by its para-substituted benzene (B151609) ring. Its significance spans from high-volume commodity polymers to advanced functional materials. Virtually the entire global supply of this compound is dedicated to producing polyethylene (B3416737) terephthalate (B1205515) (PET), a ubiquitous polymer in packaging and textiles.[1] Beyond PET, TPA is a critical organic linker in the synthesis of Metal-Organic Frameworks (MOFs), a class of highly porous materials with extensive applications in gas storage, catalysis, and notably, drug delivery.[2][3][4] This guide provides a technical overview of the primary applications of this compound, detailing the synthesis, properties, and experimental protocols for key TPA-derived materials, with a focus on their relevance to researchers in materials and pharmaceutical sciences.

High-Performance Polymers: Polyethylene Terephthalate (PET)

The most significant application of this compound is as a monomer for the synthesis of polyethylene terephthalate (PET).[1][5][6] PET is a semi-crystalline thermoplastic polyester (B1180765) known for its excellent mechanical strength, thermal stability, chemical resistance, and transparency.[7] These properties have made it a dominant material in food and beverage packaging, synthetic fibers (polyester), and films.[8][9]

The primary industrial synthesis route involves the direct esterification of this compound with ethylene (B1197577) glycol.[10] This step-growth polymerization process forms long polyester chains, resulting in a high-molecular-weight polymer.

Quantitative Data: Mechanical Properties of PET

The mechanical properties of PET make it suitable for a wide range of applications. The data below represents typical values for standard semi-crystalline PET.

| Property | ASTM Test | Value |

| Tensile Strength | D638 | 11,500 psi |

| Flexural Modulus | D790 | 410,000 psi |

| Specific Gravity | D792 | 1.38 |

| Coefficient of Linear Thermal Expansion | D696 | 3.9 x 10⁻⁵ in/in/°F |

| Dielectric Strength | D149 | 400 V/mil |

| Light Transmittance | D1003 | ~90% (amorphous) |

Source:[7], additional data from[11][12]

Experimental Protocol: Synthesis of PET via Direct Esterification

This protocol outlines a laboratory-scale synthesis mimicking the industrial process for producing PET from this compound and ethylene glycol.

Materials:

-

This compound (TPA)

-

Ethylene glycol (EG)

-

Antimony trioxide (Sb₂O₃) catalyst (optional, for polycondensation)

-

Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet

-

Heating mantle and temperature controller

-

Vacuum pump

Methodology:

-

Esterification:

-

Charge the reactor with this compound and an excess of ethylene glycol (e.g., a molar ratio of 1:1.2 to 1:2.2).[10]

-

Begin stirring and purge the system with nitrogen to create an inert atmosphere.

-

Heat the mixture to approximately 240-260°C under a pressure of 3-4 bar.[10]

-

During this stage, water is formed as a byproduct of the esterification reaction and is continuously removed through the condenser.[13]

-

The reaction is typically continued until the formation of a low molecular weight prepolymer, bis(2-hydroxyethyl) terephthalate (BHET), is complete.[14]

-

-

Polycondensation:

-

Add the catalyst (e.g., antimony trioxide) to the reactor containing the BHET prepolymer.

-

Increase the temperature to 270-285°C.

-

Gradually reduce the pressure to below 1 mbar to create a high vacuum.

-

The high temperature and vacuum facilitate the removal of excess ethylene glycol, driving the polymerization reaction forward and increasing the molecular weight of the polymer.

-

The viscosity of the mixture will increase significantly. The reaction is considered complete when the desired viscosity (and thus molecular weight) is achieved.

-

The molten PET is then extruded, cooled, and pelletized.

-

Visualization: PET Synthesis Workflow

The following diagram illustrates the two-stage process of PET production from its monomers.

Advanced Porous Materials: Metal-Organic Frameworks (MOFs)

This compound, also known as 1,4-benzenedicarboxylic acid (BDC), is one of the most widely used organic linkers for the synthesis of Metal-Organic Frameworks (MOFs).[15] MOFs are crystalline, porous materials constructed from metal ions or clusters (nodes) connected by organic ligands (linkers).[2] The rigidity and difunctional nature of TPA allow for the construction of robust, high-surface-area frameworks with tunable pore sizes and functionalities.[2]

These materials have garnered immense interest for applications in gas storage, separation, catalysis, and sensing.[2] For drug development professionals, TPA-based MOFs are particularly promising as nanocarriers for drug delivery due to their high porosity, biocompatibility (in some cases), and the potential for controlled release of therapeutic agents.[2]

Quantitative Data: Properties of Prominent TPA-Based MOFs

Several iconic MOF structures, such as MOF-5, UiO-66, and the MIL series, utilize this compound or its derivatives as the primary linker.

| Property | MOF-5 (IRMOF-1) | UiO-66 | MIL-53(Al) |

| Metal Node | Zn₄O | Zr₆O₄(OH)₄ | Al(OH) |

| Organic Linker | This compound | This compound | This compound |

| Chemical Formula | Zn₄O(C₈H₄O₄)₃ | Zr₆O₄(OH)₄(C₈H₄O₄)₆ | Al(OH)(C₈H₄O₄) |

| Crystal System | Cubic | Face-Centered Cubic | Orthorhombic |

| BET Surface Area (m²/g) | ~260 - 4400 | ~1000 - 1800 | ~80 - 1500 (phase dependent) |

| Pore Volume (cm³/g) | ~0.61 - 1.26 | ~0.40 - 0.90 | Varies ("breathing effect") |

| Thermal Stability (°C) | ~400 | ~500 | ~400 |

Source:[16]

Experimental Protocol: Solvothermal Synthesis of MOF-5 (IRMOF-1)

MOF-5 is a prototypical MOF synthesized from zinc nitrate (B79036) and this compound. The following is a representative solvothermal synthesis protocol.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound (H₂BDC)

-

N,N-Dimethylformamide (DMF)

-

Chloroform (B151607) (for activation)

-

Teflon-lined autoclave or sealed glass vial

Methodology:

-

Solution Preparation:

-

Solvothermal Reaction:

-

Isolation and Washing:

-

Activation:

-